レゾルフィン β-D-グルコピラノシド

概要

説明

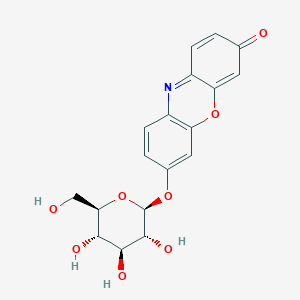

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is a synthetic compound known for its stability and utility as a β-glucosidase probe. It releases the red fluorescent dye resorufin upon enzymatic cleavage by β-glucosidase . This compound has a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 .

科学的研究の応用

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside has numerous applications in scientific research:

Chemistry: Used as a probe in various chemical assays to detect the presence of β-glucosidase.

Biology: Utilized in cell biology for high-throughput and high-content screening.

Medicine: Employed in diagnostic assays to monitor enzyme activity.

Industry: Applied in the development of biosensors and other diagnostic tools.

作用機序

Target of Action

Resorufin beta-D-glucopyranoside primarily targets the β-glucosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-glucosidic linkages in disaccharides or glucose-substituted molecules, which are fundamental biological processes .

Mode of Action

The compound acts as a stable β-glucosidase probe . Upon interaction with the β-glucosidase enzyme, it releases the red fluorescent dye resorufin M0202 . This interaction and the subsequent release of the dye is the primary mode of action of Resorufin beta-D-glucopyranoside.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the β-glucosidase pathway . The cleavage of the β-glucosidic linkages by the β-glucosidase enzyme is a key step in this pathway. The compound serves as a substrate for this enzyme, and its cleavage leads to the release of the red fluorescent dye, resorufin .

Pharmacokinetics

The compound is soluble in DMSO , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The primary result of the action of Resorufin beta-D-glucopyranoside is the release of the red fluorescent dye resorufin . This release is used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .

Action Environment

The action of Resorufin beta-D-glucopyranoside is influenced by environmental factors such as temperature and light. The compound is stable and should be stored at -20°C . It should also be stored in the dark to prevent any potential degradation or loss of efficacy .

生化学分析

Biochemical Properties

Resorufin beta-D-glucopyranoside interacts with the enzyme β-glucosidase . Upon interaction, it undergoes a cleavage reaction that releases the red fluorescent dye resorufin . This property makes it a valuable tool in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .

Cellular Effects

The cleavage of Resorufin beta-D-glucopyranoside by β-glucosidase results in the release of resorufin, a red fluorescent dye . This fluorescence can be detected and measured, providing a means to monitor β-glucosidase activity within cells .

Molecular Mechanism

The molecular mechanism of Resorufin beta-D-glucopyranoside involves its interaction with the enzyme β-glucosidase . The enzyme cleaves the glucopyranoside group from the molecule, resulting in the release of the fluorescent dye resorufin .

Temporal Effects in Laboratory Settings

Resorufin beta-D-glucopyranoside is a stable compound, making it suitable for use in various laboratory settings . Its cleavage by β-glucosidase and subsequent release of resorufin can be monitored over time, providing a means to study the temporal dynamics of β-glucosidase activity .

Metabolic Pathways

Resorufin beta-D-glucopyranoside is involved in the metabolic pathway of β-glucosidase . The enzyme β-glucosidase cleaves the glucopyranoside group from the molecule, which is a key step in the metabolism of this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside involves the reaction of phenoxazinone derivatives with glucopyranoside under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves multiple steps, including protection and deprotection of functional groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

化学反応の分析

Types of Reactions

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out in organic solvents.

Major Products Formed

類似化合物との比較

Similar Compounds

Resorufin: A closely related compound that also releases a fluorescent dye upon enzymatic cleavage.

Fluorescein di-β-D-glucopyranoside: Another β-glucosidase probe that releases fluorescein upon cleavage.

Uniqueness

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is unique due to its stability and the specific wavelength of fluorescence it emits, making it particularly useful in applications requiring precise detection and measurement .

生物活性

Resorufin beta-D-glucopyranoside (Res-β-Glc) is a fluorogenic substrate widely utilized in biochemical assays to measure enzyme activity, particularly for glycoside hydrolases. Its biological activity is characterized by its ability to release resorufin, a highly fluorescent compound, upon hydrolysis by specific enzymes. This article reviews the biological activity of Res-β-Glc, focusing on its applications, enzymatic interactions, and research findings.

Resorufin beta-D-glucopyranoside is a synthetic glycoside with a molecular weight of 375.3 Da. It requires only a single-step hydrolysis reaction to attain full fluorescence, making it especially useful for sensitive enzyme measurements in applications such as ELISAs and high-content screening systems . The fluorescence is measured at excitation/emission wavelengths of 573/585 nm, allowing for continuous monitoring of enzyme activity.

Enzymatic Applications

1. Glycoside Hydrolase Assays

Res-β-Glc serves as an effective substrate for various glycoside hydrolases (GHs). Its hydrolysis can be monitored in real-time using fluorescence spectroscopy, which allows for quantitative analysis of enzyme kinetics. For instance, studies have shown that the rate of resorufin release is linearly dependent on the concentration of the enzyme TmNXG1 over a specified range, demonstrating its utility in measuring GH activity in plant tissues like Arabidopsis stems .

2. Specificity and Sensitivity

The specificity of Res-β-Glc for certain enzymes enhances its application in biochemical assays. For example, it has been used to detect β-glucosidase activity effectively. Its low background fluorescence and high signal-to-noise ratio make it advantageous for detecting low levels of enzyme activity .

Research Findings

Several studies have highlighted the biological relevance and utility of Res-β-Glc:

-

Case Study: Enzyme Activity Measurement

A study utilized Res-β-Glc to assess the activity of glycoside hydrolases in plant tissues. The results indicated that the substrate's hydrolysis was significantly correlated with enzyme concentration and time, validating its use in measuring enzyme kinetics accurately . -

Comparison with Other Substrates

In comparative studies, Res-β-Glc was shown to outperform traditional substrates like 4-methylumbelliferyl β-D-glucopyranoside due to lower interference from fluorescent compounds, thus providing clearer results in enzyme assays .

| Substrate | Fluorescence Peak (nm) | Enzyme Type | Application |

|---|---|---|---|

| Resorufin β-D-glucopyranoside | 585 | Glycoside Hydrolases | Enzyme Kinetics |

| 4-Methylumbelliferyl β-D-glucoside | 460 | Glycoside Hydrolases | Enzyme Kinetics |

| Resorufin α-D-glucopyranoside | 590 | α-Glucosidase | Lysosomal Storage Disorders |

Case Studies

1. Lysosomal Storage Disorders

Research has investigated the use of Res-β-Glc as a substrate for measuring glucocerebrosidase (GCase) activity, relevant to lysosomal storage disorders like Gaucher's disease. The substrate demonstrated efficacy in detecting GCase activity in cellular models, providing insights into therapeutic strategies aimed at restoring enzyme function .

2. Cancer Research

In cancer research, Res-β-Glc has been employed to monitor glucose metabolism in cancer cells. The ability to quantify glucose consumption via resorufin fluorescence aids in understanding tumorigenesis and metabolic alterations associated with cancer progression .

特性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。